molecular formula C12H14BrNO3S B2944683 2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 1008010-19-2

2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid

Cat. No. B2944683
CAS RN: 1008010-19-2
M. Wt: 332.21
InChI Key: XVQGDZLXKUFNTM-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid, also known as BPH-715, is a novel compound with potential applications in various fields of research. It has a molecular weight of 332.22 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C12H14BrNO3S . The InChI code for the compound is 1S/C12H14BrNO3S/c1-18-7-6-10 (12 (16)17)14-11 (15)8-2-4-9 (13)5-3-8/h2-5,10H,6-7H2,1H3, (H,14,15) (H,16,17) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid”, but unfortunately, the available information does not provide a detailed breakdown of unique applications for this compound. The sources mainly offer product and purchasing information without specific application details .

properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQGDZLXKUFNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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